molecular formula C11H10Cl6O3S B5025943 2,4,5-trichlorophenyl 5,5,5-trichloro-1-pentanesulfonate

2,4,5-trichlorophenyl 5,5,5-trichloro-1-pentanesulfonate

Cat. No. B5025943
M. Wt: 435.0 g/mol
InChI Key: ZMZPDQNGGMALTJ-UHFFFAOYSA-N
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Description

2,4,5-Trichlorophenol (TCP) is an organochloride with the molecular formula C6H3Cl3O . It has been used as a fungicide and herbicide . It’s also a precursor chemical used in the production of 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) and hexachlorophene .


Synthesis Analysis

2,4,5-Trichlorophenol can be prepared from a solution of 2,4,6-trichlorophenol in a solution of dry toluene by reaction with oxalyl chloride in the presence of a base such as triethylamine .


Molecular Structure Analysis

The molecular structure of 2,4,5-Trichlorophenol is represented by the SMILES string C1=C(C(=CC(=C1Cl)Cl)Cl)O .


Chemical Reactions Analysis

2,4,5-Trichlorophenol can be used as a starting material to synthesize Hexachlorophene, a fungicide, by the reaction with formaldehyde in the presence of concentrated H2SO4 . It can also be used to synthesize 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), a herbicide .


Physical And Chemical Properties Analysis

2,4,5-Trichlorophenol has a molecular weight of 197.44 g·mol−1 . It has a melting point of 68.4 °C and a boiling point of 262 °C . It’s a gray flake or needle-like substance that is sparingly soluble in water .

Safety and Hazards

Exposure to 2,4,5-Trichlorophenol may burn the skin and produce redness and edema in humans. It also irritates the eyes, nose, pharynx, and lungs in humans . It’s classified as a Group D substance, not classifiable as to human carcinogenicity .

properties

IUPAC Name

(2,4,5-trichlorophenyl) 5,5,5-trichloropentane-1-sulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl6O3S/c12-7-5-9(14)10(6-8(7)13)20-21(18,19)4-2-1-3-11(15,16)17/h5-6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMZPDQNGGMALTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)OS(=O)(=O)CCCCC(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl6O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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